molecular formula C19H20N4OS B2890151 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine CAS No. 2320214-54-6

4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B2890151
CAS No.: 2320214-54-6
M. Wt: 352.46
InChI Key: UCWUCKRJSDWRDO-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazole ring, a piperidine ring, and a thiazole ring, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4OS/c1-22-13-20-11-17(22)14-7-9-23(10-8-14)19(24)16-12-25-18(21-16)15-5-3-2-4-6-15/h2-6,11-14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWUCKRJSDWRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine typically involves multi-step reactions. One common approach is to start with the preparation of the imidazole and thiazole intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action .

Medicine

In medicine, 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(1-methyl-1H-imidazol-5-yl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine lies in its combination of imidazole, piperidine, and thiazole rings, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds .

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